(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of thiazepane and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiazepane ring, followed by the introduction of the thiadiazole moiety through a series of nucleophilic substitution and cyclization reactions. Key reagents often include sulfur-containing compounds, phenyl derivatives, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scalable processes such as batch or continuous flow synthesis. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) is crucial to achieve consistent results.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic phenyl ring and the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Thiazepane derivatives: Compounds with similar thiazepane rings but different substituents.
Thiadiazole derivatives: Compounds featuring the thiadiazole ring with various functional groups.
Uniqueness: The combination of the thiazepane and thiadiazole rings in (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is unique, providing a distinct set of chemical and biological properties not found in simpler analogs. This dual-ring structure enhances its reactivity and potential for diverse applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-14(22-17-16-11)15(19)18-8-7-13(23(20,21)10-9-18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQKCUHFNGGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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